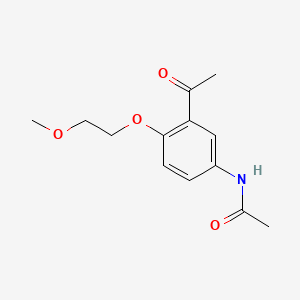
Giareg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Giareg is an analgesic.
常见问题
Basic Research Questions
Q. How to formulate a research question for studying Giareg's molecular interactions?
- Begin by identifying gaps in existing literature (e.g., incomplete data on this compound’s binding affinity or catalytic mechanisms). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
"How does this compound's structural conformation influence its interaction with [specific receptor/enzyme] under varying pH conditions?"
- Methodology : Conduct a systematic literature review using databases like PubMed and Web of Science, prioritizing peer-reviewed studies . Test hypotheses via molecular docking simulations and comparative analysis of binding energy data .
Q. What are effective methods for collecting primary data on this compound's biochemical properties?
- Combine experimental techniques:
- Spectroscopic Analysis : Use NMR or FTIR to characterize this compound’s functional groups .
- Chromatography : Employ HPLC to assess purity and stability under controlled temperatures .
Q. How to design a literature review strategy for this compound-related studies?
- Step 1 : Define inclusion/exclusion criteria (e.g., studies published after 2010, peer-reviewed journals only).
- Step 2 : Use Boolean operators in Google Scholar ("this compound" AND "kinetics" NOT "commercial") to filter irrelevant results .
- Step 3 : Synthesize findings into a matrix comparing methodologies, sample sizes, and conflicting results (e.g., discrepancies in this compound’s half-life across studies) .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported thermodynamic stability across studies?
- Approach : Perform meta-analysis using statistical tools (e.g., R or Python’s SciPy) to identify outliers or methodological biases .
- Case Example : If Study A reports ∆G = -12.3 kJ/mol (pH 7.4) and Study B reports ∆G = -9.8 kJ/mol (pH 7.0), adjust for experimental variables (e.g., buffer composition, temperature) and re-analyze using standardized conditions .
Q. What experimental designs minimize confounding variables in this compound's in vivo toxicity assays?
- Recommendations :
- Use isogenic animal models to reduce genetic variability .
- Implement blinding during data collection to avoid observer bias .
- Apply ANOVA or mixed-effects models to account for batch effects or environmental fluctuations .
Q. How to optimize computational models for predicting this compound's pharmacokinetics?
- Framework :
- Step 1 : Train machine learning algorithms (e.g., random forests) on existing pharmacokinetic datasets .
- Step 2 : Validate models using leave-one-out cross-validation to avoid overfitting .
- Step 3 : Incorporate physicochemical descriptors (e.g., logP, polar surface area) to improve predictive accuracy .
Q. Methodological Guidelines
Ethical considerations in this compound research involving human-derived samples
- Ensure compliance with institutional review boards (IRBs) and document informed consent protocols .
- Anonymize data using unique identifiers and store it in FAIR-aligned repositories (Findable, Accessible, Interoperable, Reusable) .
Statistical tools for analyzing this compound's dose-response relationships
属性
CAS 编号 |
670-64-4 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-[3-acetyl-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-9(15)12-8-11(14-10(2)16)4-5-13(12)18-7-6-17-3/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI 键 |
GQSZUSQTGLEZCG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OCCOC |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OCCOC |
外观 |
Solid powder |
Key on ui other cas no. |
670-64-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Giareg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















